molecular formula C25H16O8 B2360555 4-(8-Ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl furan-2-carboxylate CAS No. 896034-99-4

4-(8-Ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl furan-2-carboxylate

Cat. No. B2360555
CAS RN: 896034-99-4
M. Wt: 444.395
InChI Key: JJJKSQAJEUVRHS-UHFFFAOYSA-N
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Description

4-(8-Ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl furan-2-carboxylate, also known as EOCF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, biotechnology, and materials science. EOCF is a heterocyclic compound that contains two chromene moieties and a furan-2-carboxylate group, which gives it unique properties and characteristics.

Scientific Research Applications

Synthesis Methods and Chemical Reactions

The research on furan-2-carboxylate derivatives, including the compound of interest, has explored various synthesis methods and chemical reactions. One notable method involves the palladium-catalyzed oxidative carbonylation of 3-yne-1,2-diols to efficiently convert into furan-3-carboxylic esters under mild conditions, using oxygen as the external oxidant. This method showcases a sequential 5-endo-dig heterocyclization-alkoxycarbonylation-dehydration process, highlighting the potential of these compounds in organic synthesis and material science (Gabriele et al., 2012).

Another study focused on the synthesis of furan derivatives via strong bases, resulting in a mixture of furan compounds with significant yields. The reaction mechanisms explored offer insights into the versatility and reactivity of furan derivatives in chemical syntheses (Horaguchi et al., 1983).

Chemical Properties and Reactivity

Further investigations into 3-oxo-2H-furan derivatives revealed their behavior as unsaturated ketones towards various nucleophiles, offering a deeper understanding of their chemical properties and reactivity. These studies contribute to the broader knowledge of furan compounds' roles in organic chemistry, particularly in synthesizing more complex molecules (Rijke & Boelens, 2010).

Applications in Organic Synthesis

The research on furan-2-carboxylate derivatives extends to their applications in creating highly functionalized organic compounds. For instance, the use of furan compounds in the asymmetric synthesis of oxabicyclo[3.2.1]octene derivatives via rhodium(II) carboxylate-catalyzed decomposition of vinyldiazomethanes presents a novel approach in organic synthesis. This method demonstrates excellent regio- and stereocontrol, underscoring the potential of furan derivatives in synthesizing complex molecular structures (Davies, Ahmed, & Churchill, 1996).

properties

IUPAC Name

[4-(8-ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl] furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16O8/c1-2-29-19-6-3-5-14-11-18(24(27)33-23(14)19)17-13-22(26)32-21-12-15(8-9-16(17)21)31-25(28)20-7-4-10-30-20/h3-13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJJKSQAJEUVRHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=CC(=O)OC4=C3C=CC(=C4)OC(=O)C5=CC=CO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(8-Ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl furan-2-carboxylate

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